![molecular formula C12H10O4 B101756 Baldrinal CAS No. 18234-46-3](/img/structure/B101756.png)
Baldrinal
Overview
Description
Baldrinal is a naturally occurring compound derived from the extracts of valerian rhizomes and roots. It is known for its potential anticonvulsant and neuroprotective effects. The compound has been studied for its ability to suppress excitatory neural transmission and reduce locomotor activity, making it a subject of interest in the field of neurology and pharmacology .
Mechanism of Action
Target of Action
Baldrinal, derived from the extracts of valerian rhizomes and roots , primarily targets the neurotransmitter systems in the brain, specifically the glutamatergic and GABAergic neurons . It plays a significant role in suppressing excitatory neural transmission , thereby affecting the balance between excitatory and inhibitory signals in the nervous system.
Mode of Action
This compound interacts with its targets by modulating the levels of neurotransmitters in the brain. It has been observed to restore the increased levels of glutamic acid (Glu), an excitatory neurotransmitter, in pilocarpine-induced epilepsy models . This suggests that this compound may inhibit the overactivity of Glu neurons, thereby reducing excitatory neural transmission .
Biochemical Pathways
This compound’s action affects the GABAergic and glutamatergic pathways in the brain . By restoring the balance between these two critical neurotransmitter systems, this compound can potentially alleviate conditions characterized by an imbalance in neural excitation and inhibition, such as epilepsy .
Pharmacokinetics
This suggests that the bioavailability of this compound may be influenced by the metabolic stability of its precursor compounds .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the rate of seizures in epileptic mice and an amelioration of the increased levels of NMDAR 1, BDNF, IL-1β, and TNF-α . These changes indicate that this compound may exert neuroprotective effects and modulate inflammatory responses in the brain .
Biochemical Analysis
Biochemical Properties
Baldrinal interacts with various enzymes, proteins, and other biomolecules. It has been observed to restore the balance of GABAergic and glutamatergic neurons . This suggests that this compound may interact with neurotransmitter systems in the brain.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the rate of seizures in epileptic mice and ameliorates the increased levels of NMDAR 1, BDNF, IL-1β and TNF-α . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that the antiepileptic effect of this compound may be mediated by reducing the inflammatory response in the brain and restoring the balance of GABAergic and glutamatergic neurons .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment reduces the rate of seizures in epileptic mice , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Mice treated with different doses of this compound showed a significant decrease in the rate of seizures
Metabolic Pathways
It has been observed to restore the balance of GABAergic and glutamatergic neurons , suggesting that it may interact with these metabolic pathways.
Preparation Methods
Baldrinal is primarily obtained from the extracts of valerian rhizomes and roots. The extraction process involves the use of solvents such as ethanol or methanol to isolate the active compounds from the plant material. The extracted solution is then subjected to various purification techniques, including chromatography, to obtain pure this compound .
Chemical Reactions Analysis
Baldrinal undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Scientific Research Applications
Baldrinal has been extensively studied across various domains:
Pharmacological Research
- Anticonvulsant Properties : Research indicates that this compound exhibits significant anticonvulsant effects in animal models of epilepsy. In a study using a pilocarpine-induced epilepsy model, this compound administration resulted in a marked reduction in seizure frequency and severity . The compound appears to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which is often disrupted in epileptic conditions .
- Neuroprotective Effects : this compound has demonstrated neuroprotective capabilities by reducing neuroinflammation and promoting neuronal health. It has been shown to mitigate the inflammatory response in the brain, which is often exacerbated during seizures .
Traditional Medicine
- This compound is traditionally used in various herbal remedies for its calming effects. Its incorporation into treatments for anxiety and sleep disorders reflects its sedative properties, making it a valuable component in complementary therapies .
Industrial Applications
- In the pharmaceutical industry, this compound is utilized as a model compound to explore reaction mechanisms and develop new therapeutic agents. Its bioactive properties make it suitable for inclusion in formulations aimed at treating neurological disorders .
Case Study 1: Anticonvulsant Efficacy
A study conducted on pilocarpine-induced epilepsy in mice evaluated the efficacy of this compound compared to sodium valproate, a standard anticonvulsant. Mice treated with this compound showed significant reductions in both spontaneous and evoked seizures as measured by EEG recordings. Histological analysis revealed that this compound treatment normalized elevated levels of glutamic acid while enhancing GABA levels, underscoring its role in restoring neurotransmitter balance .
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on spinal cord injury models, an iridoid-rich fraction from Valeriana jatamansi, including this compound, was shown to enhance motor function recovery. The study highlighted that treatment with this fraction significantly reduced inflammatory markers and promoted neurotrophic factors such as brain-derived neurotrophic factor (BDNF), suggesting potential therapeutic applications for spinal cord injuries .
Data Tables
Comparison with Similar Compounds
Baldrinal is unique in its structure and pharmacological properties compared to other similar compounds. Some compounds with similar structures include Homothis compound, Alpha-Angelica lactone, and 3-Methoxyfuran. These compounds share some structural similarities with this compound but differ in their specific functional groups and bioactivity. For example, Homothis compound has a similar core structure but with additional functional groups that alter its pharmacological properties .
This compound stands out due to its potent anticonvulsant and neuroprotective effects, making it a valuable compound for further research and development in the field of neurology and pharmacology.
Biological Activity
Baldrinal, a compound derived from valerian root, has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to present a comprehensive overview of the biological activity of this compound, focusing on its anticonvulsant effects, neuroprotective properties, and the underlying mechanisms involved.
Overview of this compound
This compound is a valepotriate, a class of compounds known for their sedative and anxiolytic properties. It is primarily extracted from the roots of Valeriana officinalis and has been studied for its pharmacological effects on the central nervous system (CNS).
Research Findings
A pivotal study conducted on the anticonvulsant effects of this compound utilized a mouse model with pilocarpine-induced epilepsy. The study aimed to evaluate the efficacy of this compound in reducing seizure frequency and severity. Key findings include:
- Seizure Reduction : Mice pretreated with this compound exhibited a significant decrease in both spontaneous and evoked seizures compared to control groups. The efficacy was dose-dependent, with higher doses yielding greater reductions in seizure activity .
- Neurotransmitter Modulation : this compound treatment restored the balance between excitatory (glutamic acid) and inhibitory (GABA) neurotransmission. Specifically, levels of glutamic acid were elevated in pilocarpine-treated mice but normalized following this compound administration .
- Inflammatory Response : The compound reduced levels of inflammatory cytokines such as TNF-α and IL-1β, suggesting a neuroprotective mechanism through anti-inflammatory action .
Data Summary
The following table summarizes key findings from the study on this compound's anticonvulsant effects:
Parameter | Control Group | PILO Group | BAL (100 mg/kg) |
---|---|---|---|
Seizure Frequency | Baseline | High | Significantly Low |
Glutamic Acid Levels | Normal | Elevated | Normalized |
GABA Levels | Low | Low | Increased |
TNF-α Levels | Low | Elevated | Reduced |
GFAP Positive Cells (Hippocampus) | Few | Many | Significantly Fewer |
The anticonvulsant activity of this compound appears to be mediated by several mechanisms:
- Neurotransmitter Balance : this compound enhances GABAergic transmission while inhibiting glutamatergic activity, crucial for maintaining neuronal excitability and preventing seizures .
- Astrocyte Activation : The compound reduces astrocyte activation in the hippocampus, which is often linked to neuroinflammation and seizure susceptibility. Histological analyses showed fewer GFAP-positive cells in this compound-treated mice compared to those receiving only pilocarpine .
- Cytokine Modulation : By decreasing pro-inflammatory cytokines, this compound may protect neuronal integrity and function during epileptic episodes .
Case Studies and Clinical Relevance
While most studies have been preclinical, there are indications that this compound may have therapeutic potential in clinical settings. For instance, its sedative properties could be beneficial for patients with anxiety disorders or sleep disturbances often associated with epilepsy.
Future Research Directions
Further research is needed to explore:
- The long-term effects of this compound on seizure control.
- Its efficacy in human clinical trials.
- Potential interactions with other antiepileptic drugs.
Properties
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-8(14)16-6-10-5-15-7-12-9(4-13)2-3-11(10)12/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUOVIRIFZOCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171285 | |
Record name | Baldrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18234-46-3 | |
Record name | Baldrinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18234-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baldrinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018234463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baldrinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.